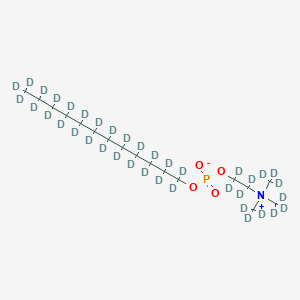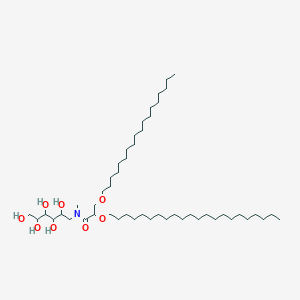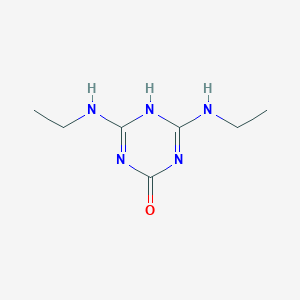
Benzene, 2-ethoxy-1,4-dinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 2-ethoxy-1,4-dinitro- is a chemical compound that is commonly used in scientific research. It is also known as nitrophenetole or 2-ethoxy-1,4-dinitrobenzene. This compound is used in a variety of applications, including as a reagent in organic synthesis and as a tool for studying the biochemical and physiological effects of nitro compounds.
Wirkmechanismus
The mechanism of action of benzene, 2-ethoxy-1,4-dinitro- is not well understood. However, it is believed to act as a prodrug, meaning that it is metabolized in the body to produce active compounds. These active compounds are thought to interact with cellular proteins and enzymes, leading to changes in cellular function.
Biochemische Und Physiologische Effekte
Benzene, 2-ethoxy-1,4-dinitro- has been shown to have a variety of biochemical and physiological effects. It has been shown to induce liver damage in rats and to cause oxidative stress in cells. It has also been shown to have anti-inflammatory effects and to inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using benzene, 2-ethoxy-1,4-dinitro- in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many future directions for research involving benzene, 2-ethoxy-1,4-dinitro-. One area of interest is the development of new synthetic methods for producing this compound. Another area of interest is the study of its effects on different cell types and in different organs. Additionally, research could focus on the development of new drugs based on the structure of benzene, 2-ethoxy-1,4-dinitro-.
Synthesemethoden
The synthesis of benzene, 2-ethoxy-1,4-dinitro- can be achieved through a variety of methods. One common method involves the nitration of 2-ethoxyaniline with a mixture of nitric and sulfuric acids. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Benzene, 2-ethoxy-1,4-dinitro- is commonly used in scientific research as a reagent in organic synthesis. It is also used as a tool for studying the biochemical and physiological effects of nitro compounds. Specifically, it has been used to study the effects of nitro compounds on the liver and other organs.
Eigenschaften
CAS-Nummer |
133070-80-1 |
|---|---|
Produktname |
Benzene, 2-ethoxy-1,4-dinitro- |
Molekularformel |
C8H8N2O5 |
Molekulargewicht |
212.16 g/mol |
IUPAC-Name |
2-ethoxy-1,4-dinitrobenzene |
InChI |
InChI=1S/C8H8N2O5/c1-2-15-8-5-6(9(11)12)3-4-7(8)10(13)14/h3-5H,2H2,1H3 |
InChI-Schlüssel |
HYQXQXJWUMOPKU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Synonyme |
Benzene, 2-ethoxy-1,4-dinitro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dihydro-1,3,5-oxadiazin-4-yl]nitramide](/img/structure/B165066.png)





